methyl 4-(2-oxo-2-((3-(2-phenyl-1H-imidazol-1-yl)propyl)amino)acetamido)benzoate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary widely depending on their specific structures. For example, one imidazole compound was reported to have a melting point of 211–213°C .Scientific Research Applications
Synthesis and Biological Evaluation of Imidazole Derivatives
Imidazole derivatives, including those similar to the compound of interest, have been designed and synthesized for their potential antimicrobial activities. Studies have found that these derivatives show appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation of these compounds includes their effectiveness against resistant bacterial strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). This highlights their potential in addressing antibiotic resistance, a significant concern in medical science (Daraji et al., 2021).
Development of Mesogens with Photoluminescent Properties
Research has extended into the development of mesogens containing 1,3,4-oxadiazole fluorophores, which include derivatives structurally related to the compound . These studies are significant in material science, particularly in understanding the phase behaviors of compounds that exhibit mesomorphic (liquid crystal) phases. The research provides insights into how these compounds can be utilized in display technologies and photoluminescence applications, indicating their wide temperature range mesophases and potential in light-emitting devices (Han et al., 2010).
Electrosynthesis and Electrocatalytic Applications
Further applications have been explored in the electrosynthesis of imidazole derivatives and their use as bifunctional electrocatalysts. This research showcases the potential of these compounds in enhancing the electrochemical detection of biomolecules, indicating their importance in biosensor technologies. Such developments underscore the versatility of imidazole derivatives, including those related to the compound in focus, in various scientific and technological fields (Nasirizadeh et al., 2013).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole compounds could involve the development of novel drugs to overcome current public health problems .
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[3-(2-phenylimidazol-1-yl)propylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-22(29)17-8-10-18(11-9-17)25-21(28)20(27)24-12-5-14-26-15-13-23-19(26)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVMXSLHGVGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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